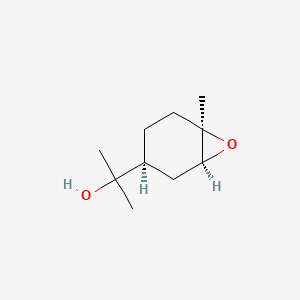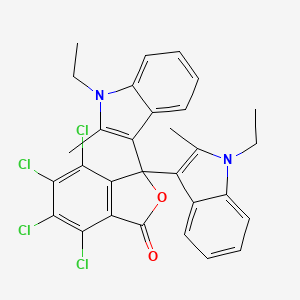
4,5,6,7-Tetrachloro-3,3-bis(1-ethyl-2-methyl-1H-indol-3-yl)phthalide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrachloro-3,3-bis(1-ethyl-2-methyl-1H-indol-3-yl)phthalide is a complex organic compound with the molecular formula C30H24Cl4N2O2. This compound is notable for its unique structure, which includes multiple chlorine atoms and indole groups. It is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of 4,5,6,7-Tetrachloro-3,3-bis(1-ethyl-2-methyl-1H-indol-3-yl)phthalide typically involves multiple steps. One common method includes the reaction of tetrachlorophthalic anhydride with 1-ethyl-2-methylindole under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4,5,6,7-Tetrachloro-3,3-bis(1-ethyl-2-methyl-1H-indol-3-yl)phthalide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include acetonitrile, water, phosphoric acid, and formic acid . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5,6,7-Tetrachloro-3,3-bis(1-ethyl-2-methyl-1H-indol-3-yl)phthalide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including anti-HIV properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrachloro-3,3-bis(1-ethyl-2-methyl-1H-indol-3-yl)phthalide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4,5,6,7-Tetrachloro-3,3-bis(1-ethyl-2-methyl-1H-indol-3-yl)phthalide can be compared with other similar compounds, such as:
Tetrachlorophthalic anhydride: This compound shares the tetrachlorophthalide core but lacks the indole groups.
5,5’,6,6’-Tetrachloro-1,1’,3,3’-tetraethylbenzimidazolocarbocyanine iodide: Another chlorinated compound with different substituents and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
41621-86-7 |
|---|---|
Molecular Formula |
C30H24Cl4N2O2 |
Molecular Weight |
586.3 g/mol |
IUPAC Name |
4,5,6,7-tetrachloro-3,3-bis(1-ethyl-2-methylindol-3-yl)-2-benzofuran-1-one |
InChI |
InChI=1S/C30H24Cl4N2O2/c1-5-35-15(3)22(17-11-7-9-13-19(17)35)30(23-16(4)36(6-2)20-14-10-8-12-18(20)23)24-21(29(37)38-30)25(31)27(33)28(34)26(24)32/h7-14H,5-6H2,1-4H3 |
InChI Key |
SMKHTHNACHYZIM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C2=CC=CC=C21)C3(C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O3)C5=C(N(C6=CC=CC=C65)CC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


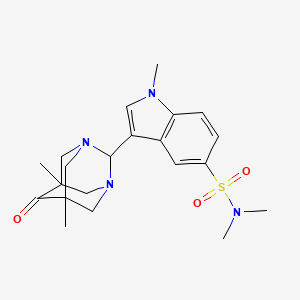
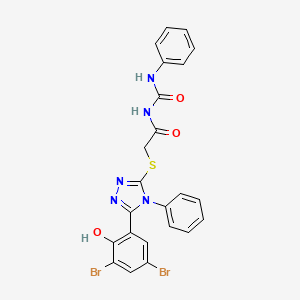


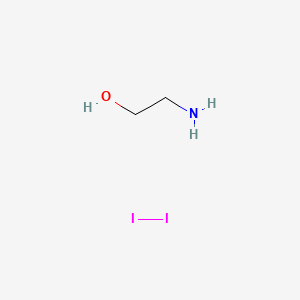
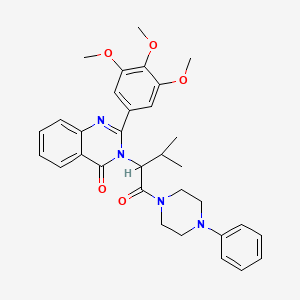
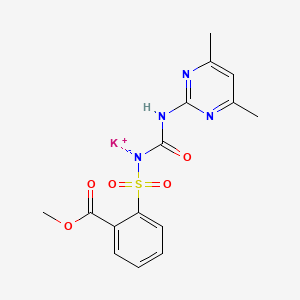

![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12710276.png)



